molecular formula C45H63N3O12 B1239047 3-(4-Isobutyl-1-piperazinyl)rifamycin CAS No. 57184-22-2

3-(4-Isobutyl-1-piperazinyl)rifamycin

Katalognummer B1239047
CAS-Nummer: 57184-22-2
Molekulargewicht: 838 g/mol
InChI-Schlüssel: XUBKCCSAVNRWOX-BVHPQESASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(4-Isobutyl-1-piperazinyl)rifamycin” is a semi-synthetic antibiotic derivative of rifamycin SV . It is a red-brown crystalline powder very slightly soluble in water at neutral pH, freely soluble in chloroform, soluble in ethyl acetate and in methanol . It is also known as Rifampicin .


Synthesis Analysis

Rifampicin is a semi-synthetic ansamycin, chemically derived from the natural rifamycin B via rifamycin S and rifamycin SV .


Molecular Structure Analysis

The molecular formula of “3-(4-Isobutyl-1-piperazinyl)rifamycin” is C43H58N4O12 . The molecular weight is 822.95 g/mol . The chemical structure of rifampicin has been described in various sources .


Chemical Reactions Analysis

Rifampicin has been tested in two strains of mice and in rats by oral administration. It was also tested in mice by subcutaneous administration . The drug was found to undergo complete degradation under acid-, base-, and oxidation-induced stress conditions, but was stable under other stress conditions .


Physical And Chemical Properties Analysis

Rifampicin is a red-brown crystalline powder . It is very slightly soluble in water at neutral pH, freely soluble in chloroform, soluble in ethyl acetate and in methanol .

Wissenschaftliche Forschungsanwendungen

Semisynthetic Derivatives for Tuberculosis

A study evaluated the in vivo efficacy of semisynthetic rifamycin derivatives, including 3′-hydroxy-5′-[4-isobutyl-1-piperazinyl] benzoxazino Kang A (Kang KZ), for treating rifampicin-resistant infections. These derivatives exhibited improved activity against wild-type bacteria and certain rifampicin-resistant mutations (Peek et al., 2020).

Efficacy Against Leprosy

Research on KRM-1648, a 3′-hydroxy-5′-(4-isobutyl-1-piperazinyl) derivative, showed complete inhibition of Mycobacterium leprae growth in nude mice, suggesting its potential in leprosy treatment (Gidoh et al., 1992).

Antimicrobial Activities

3'-Hydroxy-5'-aminobenzoxazinorifamycin derivatives, including 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin, demonstrated potent activities against Mycobacterium tuberculosis and Mycobacterium avium complex, surpassing rifampicin and rifabutain in some aspects (Yamane et al., 1993).

Pharmacokinetics in Mice

Another study investigated the pharmacokinetic characteristics of KRM-1648 in mice. It was found that this compound had extensive tissue distribution and a long elimination time, suggesting its potential efficacy in treating mycobacterial infections (Hosoe et al., 1994).

Hypolipidemic Activity

Rifamycin derivatives, including 3-piperidinyl- and 3-piperazinylrifamycins, were identified to exert hypolipidemic activity in rats, indicating their potential in cholesterol management (Traxler et al., 1990).

Antibacterial Profile

Rifabutin, a derivative closely related to 3-(4-Isobutyl-1-piperazinyl)rifamycin, showed a broad spectrum of antimicrobial activity, especially against Mycobacterium avium complex and Mycobacterium tuberculosis (Kunin, 1996).

Electrochemical Analysis

An electrochemical study on rifampicin, a rifamycin derivative, demonstrated the potential for analytical monitoring of its synthesis process, highlighting its importance in pharmaceutical manufacturing (Hahn & Shin, 2001).

Safety And Hazards

Rifampicin has been found to be teratogenic for mice and rats . It significantly increased the incidence of benign and malignant liver-cell tumours only in female mice of one strain .

Zukünftige Richtungen

Rifampicin is a commonly used antimycobacterial drug. Its use in human medicine has increased recently . Rifalazil represents a new generation of rifamycins, compounds which inhibit bacterial RNA polymerases isolated from a broad range of sources .

Eigenschaften

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBKCCSAVNRWOX-BVHPQESASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifandin

CAS RN

57184-22-2
Record name R 761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057184222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifandin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ARN4FK9X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Isobutyl-1-piperazinyl)rifamycin
Reactant of Route 2
3-(4-Isobutyl-1-piperazinyl)rifamycin
Reactant of Route 3
3-(4-Isobutyl-1-piperazinyl)rifamycin
Reactant of Route 4
3-(4-Isobutyl-1-piperazinyl)rifamycin
Reactant of Route 5
3-(4-Isobutyl-1-piperazinyl)rifamycin
Reactant of Route 6
3-(4-Isobutyl-1-piperazinyl)rifamycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.